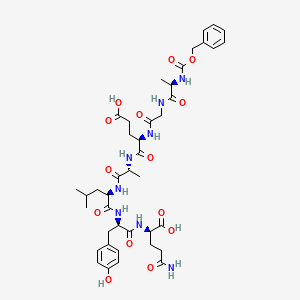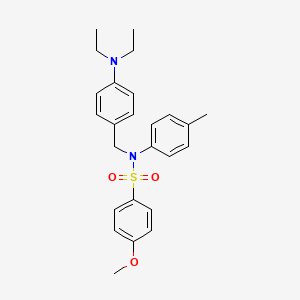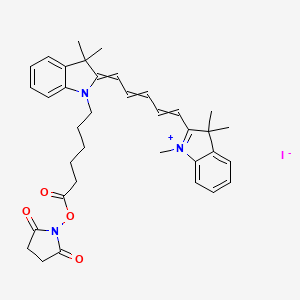![molecular formula C28H39N6O8P B11933604 [(2S)-3-(4-butoxycarbonylpiperazin-1-yl)-2-[[6-[(3R)-3-methoxypyrrolidin-1-yl]-2-phenylpyrimidine-4-carbonyl]amino]-3-oxopropyl]phosphonic acid](/img/structure/B11933604.png)
[(2S)-3-(4-butoxycarbonylpiperazin-1-yl)-2-[[6-[(3R)-3-methoxypyrrolidin-1-yl]-2-phenylpyrimidine-4-carbonyl]amino]-3-oxopropyl]phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of ACT-246475 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of a pyrimidine derivative, which is then functionalized to introduce the necessary pharmacophores. The final product is obtained through a series of coupling reactions, purification steps, and crystallization . Industrial production methods focus on optimizing yield and purity while ensuring scalability and cost-effectiveness.
Análisis De Reacciones Químicas
ACT-246475 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine ring, to introduce different substituents
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
ACT-246475 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study P2Y12 receptor antagonism and its effects on platelet aggregation.
Biology: Investigated for its role in modulating platelet function and its potential therapeutic benefits in cardiovascular diseases.
Medicine: Explored as a treatment for acute myocardial infarction and other thrombotic conditions due to its potent antithrombotic properties
Mecanismo De Acción
ACT-246475 exerts its effects by selectively and reversibly binding to the P2Y12 receptor on platelets. This binding inhibits the receptor’s interaction with adenosine diphosphate (ADP), a key mediator of platelet aggregation. By blocking this interaction, ACT-246475 effectively reduces platelet activation and aggregation, thereby preventing thrombus formation .
Comparación Con Compuestos Similares
ACT-246475 is compared with other P2Y12 receptor antagonists such as ticagrelor and clopidogrel. Unlike ticagrelor, ACT-246475 has been shown to cause significantly less blood loss while maintaining equivalent antithrombotic efficacy . This safety advantage is attributed to its high selectivity for the P2Y12 receptor and the absence of vasodilatory effects . Other similar compounds include prasugrel and cangrelor, which also target the P2Y12 receptor but differ in their pharmacokinetic profiles and clinical applications .
Propiedades
Fórmula molecular |
C28H39N6O8P |
|---|---|
Peso molecular |
618.6 g/mol |
Nombre IUPAC |
[(2S)-3-(4-butoxycarbonylpiperazin-1-yl)-2-[[6-[(3R)-3-methoxypyrrolidin-1-yl]-2-phenylpyrimidine-4-carbonyl]amino]-3-oxopropyl]phosphonic acid |
InChI |
InChI=1S/C28H39N6O8P/c1-3-4-16-42-28(37)33-14-12-32(13-15-33)27(36)23(19-43(38,39)40)30-26(35)22-17-24(34-11-10-21(18-34)41-2)31-25(29-22)20-8-6-5-7-9-20/h5-9,17,21,23H,3-4,10-16,18-19H2,1-2H3,(H,30,35)(H2,38,39,40)/t21-,23-/m1/s1 |
Clave InChI |
FYXHWMQPCJOJCH-FYYLOGMGSA-N |
SMILES isomérico |
CCCCOC(=O)N1CCN(CC1)C(=O)[C@@H](CP(=O)(O)O)NC(=O)C2=CC(=NC(=N2)C3=CC=CC=C3)N4CC[C@H](C4)OC |
SMILES canónico |
CCCCOC(=O)N1CCN(CC1)C(=O)C(CP(=O)(O)O)NC(=O)C2=CC(=NC(=N2)C3=CC=CC=C3)N4CCC(C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-[2-(dimethylamino)ethyl]piperidine-3-carboxamide](/img/structure/B11933529.png)

![3-(4-hydroxyphenyl)-3-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-1H-indol-2-one](/img/structure/B11933543.png)
![4-[4-(1,5-Dichloropentan-3-yl)phenyl]butanoic acid](/img/structure/B11933557.png)


![tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate;hydrate](/img/structure/B11933563.png)






